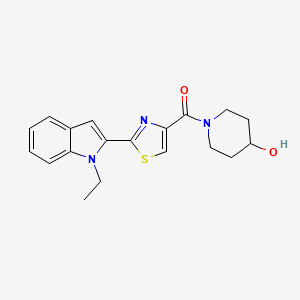![molecular formula C17H18F2N4O2S B2767725 1-[(3,4-difluorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol CAS No. 869344-72-9](/img/structure/B2767725.png)
1-[(3,4-difluorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The presence of the thiazole and triazole rings suggests that the compound could have interesting electronic properties, as these types of rings often participate in pi stacking interactions . The piperidine ring could also play a role in the compound’s properties, as it is a common structural motif in many biologically active compounds .Chemical Reactions Analysis
The compound’s chemical reactivity would likely be influenced by its various functional groups. For example, the triazole ring is known to participate in a variety of reactions, including nucleophilic substitutions and cycloadditions . The piperidine ring could also be involved in reactions, particularly if it is protonated .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase the compound’s lipophilicity, which could affect its solubility and permeability . The piperidine ring could also influence the compound’s properties, as it can exist in different conformational states .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Novel triazole derivatives, including those related to the mentioned compound, have been synthesized through various chemical reactions, highlighting the diversity in the chemical structures and potential for tailored biological activities. The synthesis process often involves cyclization, substitution, and Mannich reactions, contributing to the development of compounds with potential antimicrobial activities (Bektaş et al., 2007).
- Structural properties of these compounds have been explored using spectroscopy and X-ray crystallography, confirming their molecular structures and providing insights into their potential interactions with biological targets. For example, density functional theory (DFT) calculations and molecular docking have suggested favorable interactions between these compounds and specific proteins, indicating their potential as inhibitors for certain biological pathways (Wu et al., 2021).
Biological Activities and Potential Applications
- The antimicrobial activities of triazole derivatives have been evaluated, with some compounds showing good or moderate activities against test microorganisms. This suggests their potential application in developing new antimicrobial agents (Bektaş et al., 2007).
- Additionally, the interaction of these compounds with specific proteins, such as SHP2 protein, has been studied through molecular docking. The inhibitory activity of these compounds on proteins at certain concentrations has been compared with reference compounds, indicating their potential for further development as therapeutic agents (Wu et al., 2021).
- The unique mechanism of action of some triazolopyrimidines, promoting tubulin polymerization in vitro without binding competitively with paclitaxel, suggests a novel approach for anticancer drug development. These compounds have shown the ability to overcome resistance attributed to several multidrug resistance transporter proteins, indicating their potential as anticancer agents (Zhang et al., 2007).
Orientations Futures
The compound could potentially be explored for its biological activity, given the known activities of other triazole-containing compounds . Further studies could also be conducted to fully elucidate the compound’s physical and chemical properties, as well as its reactivity . These studies could provide valuable information for the development of new drugs or materials .
Mécanisme D'action
Target of Action
Compounds with a similar thiazole structure have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For example, some thiazole derivatives can inhibit the production of certain inflammatory mediators in osteoarthritis cartilage .
Biochemical Pathways
For instance, some thiazole derivatives can inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and pharmacokinetic behavior.
Result of Action
Thiazole derivatives have been found to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of thiazole derivatives .
Propriétés
IUPAC Name |
5-[(3,4-difluorophenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O2S/c1-9-20-17-23(21-9)16(25)15(26-17)14(22-6-4-11(24)5-7-22)10-2-3-12(18)13(19)8-10/h2-3,8,11,14,24-25H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXZJNNMRLECFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCC(CC4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
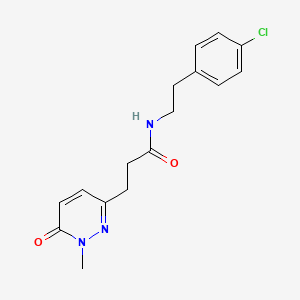
![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2767645.png)
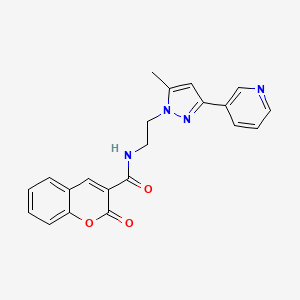
![2-methyl-4-nitro-N-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzene-1-sulfonamide](/img/structure/B2767648.png)
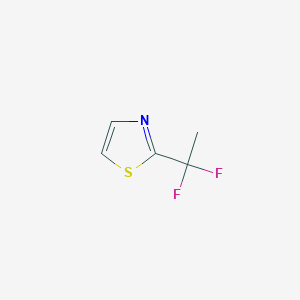
![5-cyclopropyl-N-(thiophen-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2767653.png)
![8-[(2-Ethylpiperidin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2767654.png)


![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B2767658.png)
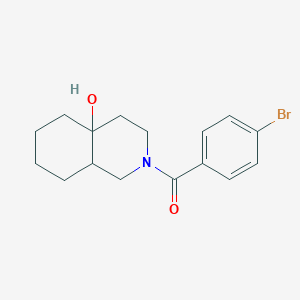
![3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B2767660.png)

